2-Amino-5,5-dimethylhexanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-5,5-dimethylhexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNISIEPXFCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-dimethylhexanamide hydrochloride typically involves the reaction of 2-amino-5,5-dimethylhexanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality control .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethylhexanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds.
-
Reactivity: It can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation can yield oxo derivatives.
- Reduction can produce primary or secondary amines.
- Substitution reactions can introduce new functional groups.
Biology
- Biological Activity Studies: Research has been conducted to explore the compound's potential biological activities, including its interactions with biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.
- Mechanism of Action: The amino group in the compound facilitates hydrogen bonding and electrostatic interactions with target biomolecules, which may modulate various biochemical pathways.
Medicine
- Therapeutic Applications: Ongoing research is investigating the compound's role as a precursor in drug synthesis. Its structural characteristics make it suitable for developing pharmaceuticals targeting specific diseases.
- Case Studies:
Industry
- Specialty Chemicals Production: The compound is utilized in developing specialty chemicals and materials, which are essential for various industrial applications, including plastics and coatings.
Data Table: Summary of Applications
| Application Area | Description | Key Reactions |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Oxidation, Reduction, Substitution |
| Biology | Studied for biological activity and interactions | Modulation of biochemical pathways |
| Medicine | Potential therapeutic applications | Drug synthesis precursor |
| Industry | Development of specialty chemicals | Reaction with electrophiles |
Mechanism of Action
The mechanism of action of 2-Amino-5,5-dimethylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key differences between 2-Amino-5,5-dimethylhexanamide hydrochloride and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| 2-Amino-5,5-dimethylhexanamide HCl | 1786251-60-2 | C₈H₁₈N₂O·HCl | 194.46 | Dimethyl groups at 5-position; hexanamide |
| (2S)-2,5-Diaminopentanamide dihydrochloride | 71697-89-7 | C₅H₁₃N₃O·(HCl)₂ | 203.92 | Shorter chain (pentanamide); two amino groups |
| (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol HCl | 2387562-22-1 | C₆H₁₂ClF₂NO | 187.62 | Cyclohexanol ring; difluoro substituents |
| trans-2-Amino-5,5-difluoro-cyclohexanol HCl | 2126162-64-7 | C₆H₁₂ClF₂NO | 187.62 | Stereospecific trans-configuration; fluoro |
Key Observations :
- Chain Length and Functional Groups: The target compound’s hexanamide chain (6 carbons) is longer than the pentanamide backbone of (2S)-2,5-Diaminopentanamide dihydrochloride, which may influence solubility and bioavailability .
- Substituents: The dimethyl groups in the target compound increase steric hindrance compared to the diaminopentanamide’s dual amino groups.
- Salt Forms: While the target compound is a mono-hydrochloride salt, the diaminopentanamide is a dihydrochloride, likely affecting solubility and crystallinity .
Stability and Reactivity
- Fluorinated Cyclohexanol Derivatives: The fluorine atoms may enhance thermal and oxidative stability compared to non-fluorinated analogs.
Toxicological Profiles
- 2-Amino-5,5-dimethylhexanamide HCl: No toxicity data are available in the provided evidence .
- (2S)-2,5-Diaminopentanamide dihydrochloride: Labeled as non-hazardous under GHS/CLP regulations, but toxicological properties remain uninvestigated .
Biological Activity
2-Amino-5,5-dimethylhexanamide hydrochloride (CAS Number: 1786251-60-2) is a chemical compound with significant potential in biological research and medicinal chemistry. This compound possesses a unique structure characterized by an amino group and a dimethyl-substituted hexanamide moiety, which contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 188.70 g/mol
- Structural Features : The presence of an amino group allows for hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially altering their conformation and activity.
- Enzyme Interaction : The compound may modulate the activity of enzymes by acting as a substrate or inhibitor, impacting various metabolic pathways.
- Receptor Modulation : It may influence receptor activities, leading to changes in cellular signaling pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Investigations suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models.
Case Studies and Experimental Data
Several studies have focused on the biological effects of this compound. Below are summarized findings from diverse research sources:
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Drug Development : Its role as a precursor in synthesizing novel therapeutic agents is being explored.
- Neurological Disorders : Due to its neuroprotective properties, it may be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease.
- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
